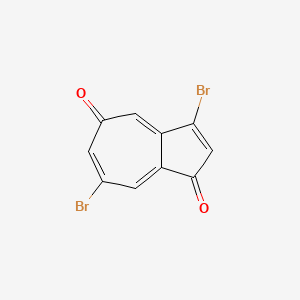
1,5-Azulenedione, 3,7-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Azulenedione, 3,7-dibromo- is a halogenated derivative of azulenedione, a non-benzenoid aromatic compound characterized by a fused bicyclic structure with a 10-π-electron system. The bromination at the 3,7-positions introduces electron-withdrawing effects, altering its electronic properties and reactivity compared to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3,7-dibromo- typically involves the bromination of 1,5-azulenedione. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 1,5-Azulenedione, 3,7-dibromo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Azulenedione, 3,7-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azulenedione derivatives.
Scientific Research Applications
1,5-Azulenedione, 3,7-dibromo- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of dyes, pigments, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,5-Azulenedione, 3,7-dibromo- involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Halogenated Benzene Derivatives
- Benzene, 1,4-dibromo-2,3,5,6-tetraiodo- (CAS 886759-09-7): A fully halogenated benzene derivative with bromine and iodine substituents. Unlike 1,5-azulenedione, this compound is benzenoid, resulting in distinct electronic behavior. The tetraiodo substitution increases molecular weight (MW: ~759.6 g/mol) and steric hindrance, reducing solubility in polar solvents compared to azulenedione derivatives. Bromine in 1,5-azulenedione likely enhances electrophilicity at the carbonyl positions, a feature less pronounced in benzenoid systems .
Thiazolo-Pyrimidine Derivatives
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Features a cyano group (electron-withdrawing) and fused heterocyclic rings. Its IR spectrum shows a CN stretch at 2,209 cm⁻¹, comparable to bromine’s inductive effects in 1,5-azulenedione.
Halogenation Techniques
- describes bromination via sodium dithionite and ethanolic KOH, yielding 7-chloro and 9-chloro derivatives. For 1,5-azulenedione, regioselective bromination at 3,7-positions would require careful control of reaction conditions (e.g., Lewis acid catalysts) to avoid over-halogenation, a challenge less prevalent in smaller aromatic systems like benzene .
Physicochemical Properties
A comparative analysis of key parameters is outlined below:
Note: Data for 1,5-azulenedione, 3,7-dibromo- are inferred from analogous systems due to lack of direct experimental reports.
Properties
CAS No. |
161126-14-3 |
|---|---|
Molecular Formula |
C10H4Br2O2 |
Molecular Weight |
315.94 g/mol |
IUPAC Name |
3,7-dibromoazulene-1,5-dione |
InChI |
InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H |
InChI Key |
UCMOTAVPWAJINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















